molecular formula C22H17N3O4S B2567488 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide CAS No. 1021082-22-3

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide

Cat. No.: B2567488
CAS No.: 1021082-22-3
M. Wt: 419.46
InChI Key: IYCAUYYZNYBSTQ-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide is a useful research compound. Its molecular formula is C22H17N3O4S and its molecular weight is 419.46. The purity is usually 95%.
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Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide , with the CAS number 1021082-22-3 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22_{22}H17_{17}N3_3O4_4S
  • Molecular Weight : 419.5 g/mol
  • Structural Features : The compound features a benzo[d][1,3]dioxole moiety linked to a thiazolo[5,4-b]pyridine derivative, suggesting potential interactions with biological targets due to its heterocyclic structure.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities including anti-inflammatory, anticancer, and antimicrobial effects. Below are detailed findings from recent studies.

1. Anti-inflammatory Activity

Studies have indicated that compounds with similar structural motifs possess anti-inflammatory properties. For instance:

  • Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vitro studies have shown that related compounds exhibit IC50_{50} values in the low micromolar range against COX enzymes .
  • Case Study : A derivative of thiazolo[5,4-b]pyridine was found to significantly reduce inflammation in animal models by decreasing prostaglandin synthesis .

2. Anticancer Activity

The thiazole and pyridine rings in the compound suggest potential anticancer activity:

  • In vitro Studies : Compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines. For example, a related thiazolo[5,4-b]pyridine compound showed an IC50_{50} value of 15 µM against breast cancer cells .
  • Mechanism of Action : The anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation via modulation of signaling pathways such as PI3K/Akt and MAPK .

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

  • Testing Against Bacteria : Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. For example, a related compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Mycobacterium bovis .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-13(29-16-7-8-18-19(11-16)28-12-27-18)20(26)24-15-5-2-4-14(10-15)21-25-17-6-3-9-23-22(17)30-21/h2-11,13H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCAUYYZNYBSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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